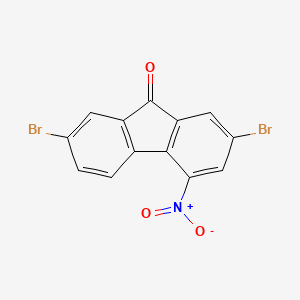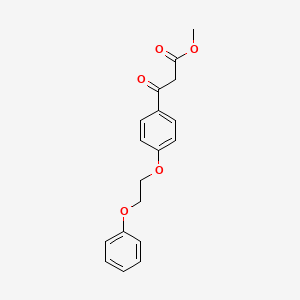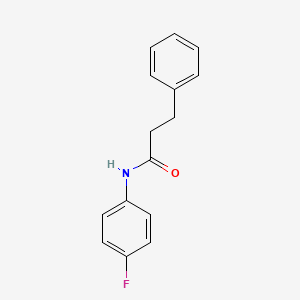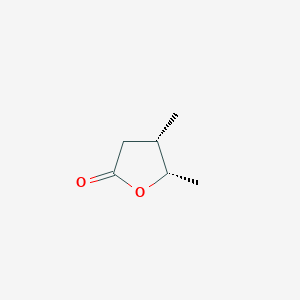
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is a chiral lactone compound with significant importance in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone typically involves diastereoselective reduction methods. One common approach is the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones using L-Selectride at temperatures ranging from -20°C to room temperature . This method yields the desired product with high diastereoselectivity and excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of diastereoselective reduction and the use of chiral pool starting materials are likely employed to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for understanding biological processes.
Industry: Utilized in the production of fine chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism of action of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: A similar compound with hydroxymethyl groups instead of methyl groups.
(4S,5S)-germacrone 4,5-epoxide: A sesquiterpene with a similar stereochemical configuration.
Curdione: Another sesquiterpene with related structural features
Uniqueness
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is unique due to its specific chiral centers and the resulting stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a model compound for studying chiral interactions in various scientific fields.
Propriétés
Numéro CAS |
80009-59-2 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(4S,5S)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
Clé InChI |
PXIPZIPSDBXFQR-WHFBIAKZSA-N |
SMILES isomérique |
C[C@H]1CC(=O)O[C@H]1C |
SMILES canonique |
CC1CC(=O)OC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





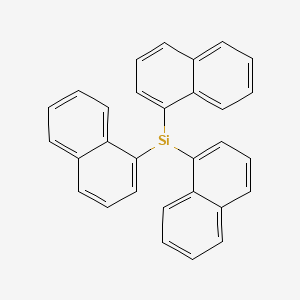

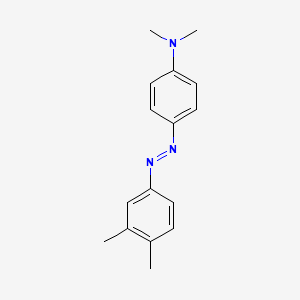

![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)

